Cas no 20267-93-0 (Echinatine Oxide)

Echinatine Oxide structure
Echinatine Oxide structure
Product Name:Echinatine Oxide
CAS No:20267-93-0
MF:C15H25NO6
MW:315.362105131149
CID:284323
PubChem ID:38946
Update Time:2025-04-19

Echinatine Oxide Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methylester, (2S,3S)-
    • (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
    • Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methylester
    • Echinatine N-oxide
    • INDI
    • Indicine N-oxide
    • lycopsamine A N-oxide
    • (7-hydroxy-4-oxido-5, 6, 7, 8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
    • (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
    • NSC 136053
    • DTXSID10942386
    • 1ST170858
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester
    • DNAWGBOKUFFVMB-UHFFFAOYSA-N
    • NSC136053
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)- (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl) methyl ester, N-oxide, (1R-(1.alpha.,7(2R*,3S*),7a.b.eta.))-
    • 20267-93-0
    • NSC-132,319
    • Echinatine, N-oxide
    • (1-Hydroxy-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2,3-dihydroxy-2-isopropylbutanoate #
    • NSC-136053
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-
    • Echinatine oxide
    • SCHEMBL167911
    • DA-72997
    • Heliotridine viridiflorate N-oxide
    • 1-{[(2,3-DIHYDROXY-2-ISOPROPYLBUTANOYL)OXY]METHYL}-7-HYDROXY-5,6,7,7A-TETRAHYDRO-3H-PYRROLIZIN-4-IUM-4-OLATE
    • CHEBI:229136
    • Echinatine Oxide
    • Inchi: 1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3
    • InChI Key: DNAWGBOKUFFVMB-UHFFFAOYSA-N
    • SMILES: [O-][N+]12CC=C(COC(C(C(C)O)(C(C)C)O)=O)C1C(CC2)O

Computed Properties

  • Exact Mass: 315.16800
  • Monoisotopic Mass: 315.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105A^2
  • XLogP3: -1

Experimental Properties

  • Color/Form: Powder
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 116.42000
  • LogP: -0.35590

Echinatine Oxide Security Information

  • Hazardous Material transportation number:UN 1544
  • Packing Group:III
  • Hazard Level:6.1(b)
  • Packing Group:III
  • Safety Term:6.1(b)

Echinatine Oxide Pricemore >>

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